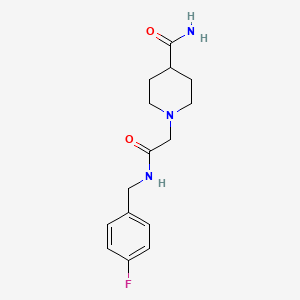

1-(2-((4-氟苄基)氨基)-2-氧代乙基)哌啶-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

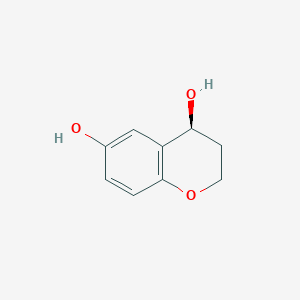

The compound “1-(2-((4-Fluorobenzyl)amino)-2-oxoethyl)piperidine-4-carboxamide” is a complex organic molecule. It likely contains a piperidine ring, which is a common feature in many pharmaceuticals . The fluorobenzyl group suggests the presence of a fluorine atom, which can influence the compound’s reactivity and potential biological activity .

Chemical Reactions Analysis

Again, without specific data, it’s difficult to provide detailed chemical reactions involving this compound. The presence of the amide group and fluorobenzyl group could make it reactive towards both nucleophilic and electrophilic reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the fluorine atom could influence the compound’s polarity, reactivity, and interactions with other molecules .科学研究应用

抗菌剂合成

吡啶酮羧酸的合成和评估,包括与“1-(2-((4-氟苄基)氨基)-2-氧代乙基)哌啶-4-甲酰胺”在结构上相关的化合物,已经探索了它们的抗菌活性。这些化合物旨在通过改变哌啶环上的取代基来改进现有的抗菌剂,例如依诺沙星,在体外和体内筛选均显示出显着的抗菌潜力 (Egawa et al., 1984).

抗结核活性

对噻唑-氨基哌啶杂化物的研究导致了新型结核分枝杆菌 GyrB 抑制剂的开发。其中,一种与“1-(2-((4-氟苄基)氨基)-2-氧代乙基)哌啶-4-甲酰胺”在结构上相似的化合物对结核病表现出有希望的结果,表明其作为一种有效的抗结核剂的潜力,且没有明显的细胞毒性 (Jeankumar et al., 2013).

HIV 整合酶抑制

与“1-(2-((4-氟苄基)氨基)-2-氧代乙基)哌啶-4-甲酰胺”相关的化合物已被确定为 HIV-1 整合酶的有效和选择性抑制剂,HIV-1 整合酶是 HIV 复制周期中的关键酶。这些抑制剂通过结构修饰,在抑制整合酶催化的链转移过程中表现出有效的活性,突出了它们作为抗病毒剂治疗艾滋病的潜力 (Pace et al., 2007).

材料科学应用

在材料科学领域,已经研究了由包括“1-(2-((4-氟苄基)氨基)-2-氧代乙基)哌啶-4-甲酰胺”结构框架在内的化合物合成的芳香族聚酰胺。这些聚酰胺表现出高的热稳定性,在各种有机溶剂中的溶解性,以及在制造透明且坚韧的薄膜方面的潜在应用,这可能有利于各种工业应用 (Yang et al., 1999).

作用机制

Target of Action

The primary targets of 1-(2-((4-Fluorobenzyl)amino)-2-oxoethyl)piperidine-4-carboxamide are Factor Xa (FXa) and platelets . FXa is a crucial enzyme in the blood coagulation cascade, responsible for the conversion of prothrombin to thrombin. Platelets play a significant role in blood clotting and wound healing.

Mode of Action

1-(2-((4-Fluorobenzyl)amino)-2-oxoethyl)piperidine-4-carboxamide interacts with its targets by inhibiting the activity of FXa and preventing platelet aggregation . This dual action helps to prevent thrombosis, a condition where blood clots form in the blood vessels, potentially leading to heart attacks or strokes.

Biochemical Pathways

The compound affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot. By inhibiting FXa, the compound prevents the conversion of prothrombin to thrombin, a key step in the coagulation cascade . Additionally, by preventing platelet aggregation, the compound disrupts the formation of platelet plugs, another crucial component of blood clot formation.

Pharmacokinetics

It’s worth noting that compounds containing similar structures have been reported to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .

Result of Action

The inhibition of FXa and prevention of platelet aggregation by 1-(2-((4-Fluorobenzyl)amino)-2-oxoethyl)piperidine-4-carboxamide result in a reduced risk of thrombosis . This can potentially prevent conditions such as heart attacks and strokes, which are often caused by the formation of blood clots in the blood vessels.

属性

IUPAC Name |

1-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FN3O2/c16-13-3-1-11(2-4-13)9-18-14(20)10-19-7-5-12(6-8-19)15(17)21/h1-4,12H,5-10H2,(H2,17,21)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVWSKNWPMNIABM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)CC(=O)NCC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-((4-Fluorobenzyl)amino)-2-oxoethyl)piperidine-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-7-(4-nitrophenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2538784.png)

![N-(2,4-dimethylphenyl)-2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2538787.png)

![N-(3-chlorophenyl)-2-methyl-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide](/img/structure/B2538795.png)

![6-(cyclopentylthio)-1-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2538803.png)